Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
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Overview
Description
. It is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of glycidol with trimethoxysilane in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring Opening: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized silanes.
Scientific Research Applications
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent and adhesion promoter in the production of carbon steel and epoxy coatings.
Biology: Employed in the preparation of epoxy-functionalized silica nanoparticles for protein immobilization.
Medicine: Utilized in the development of biocompatible materials and drug delivery systems.
Industry: Applied in the manufacturing of adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions . The oxirane ring can undergo nucleophilic attack, leading to the formation of various functionalized derivatives . These reactions enable the compound to act as a coupling agent, promoting adhesion between different materials .
Comparison with Similar Compounds
Similar Compounds
- (3-Glycidoxypropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-
Uniqueness
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is unique due to its ability to form stable siloxane bonds and its reactivity towards nucleophiles. This makes it highly effective as a coupling agent and adhesion promoter in various applications .
Properties
CAS No. |
100402-89-9 |
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Molecular Formula |
C9H20O7Si2 |
Molecular Weight |
296.42 g/mol |
IUPAC Name |
dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C9H20O5Si.O2Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;1-3-2/h9H,4-8H2,1-3H3; |
InChI Key |
MJKQABSOJSRWQG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCC1CO1)(OC)OC.O=[Si]=O |
Origin of Product |
United States |
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